2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
646522-95-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-cyclopropyl-1-(2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C11H12O2/c12-10-4-2-1-3-9(10)11(13)7-8-5-6-8/h1-4,8,12H,5-7H2 |
InChI Key |
ZZUXHTUIHBFOML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Corey–Chaykovsky Cyclopropanation
One of the most significant methods for synthesizing this compound involves the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones. This method utilizes trimethylsulfoxonium iodide as a key reagent and sodium hydride as a base.
- A solution of trimethylsulfoxonium iodide is prepared in a DMSO/THF mixture.
- Sodium hydride is added to the solution, followed by the introduction of the enone (2-hydroxychalcone).
- The reaction is performed at low temperatures (around -10 °C) to enhance yields.
Yield: The process can yield up to 70% of the desired cyclopropane product when optimized.
Aldol Condensation
Another viable method for synthesizing this compound is through aldol condensation reactions involving suitable precursors. This method typically requires a base catalyst and can be conducted under mild conditions.
- A mixture of cyclopropylacetaldehyde and salicylaldehyde is treated with a base (such as sodium hydroxide).
- The reaction mixture is stirred at elevated temperatures to facilitate condensation.
Yield: This method can provide moderate yields depending on the specific conditions used, such as temperature and reaction time.
Comparative Analysis of Preparation Methods
The following table summarizes the key characteristics of the two primary preparation methods for this compound:
| Method | Reagents Used | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Corey–Chaykovsky Cyclopropanation | Trimethylsulfoxonium iodide, Sodium hydride | -10 °C, DMSO/THF | Up to 70% | High yield; diverse substrate scope | Requires low temperatures; complex setup |
| Aldol Condensation | Cyclopropylacetaldehyde, Salicylaldehyde, Base | Elevated temperature | Moderate | Simpler procedure; mild conditions | Lower yields; may require optimization |
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the cyclopropyl group may interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-one
- Structural Difference : A pyridine ring replaces the hydroxyphenyl group .
- Implications: Introduction of a nitrogen atom alters electronic properties, enabling coordination with metal ions. Potential use in catalysis or medicinal chemistry due to pyridine’s bioactivity.
- Data: Property 2-(2-hydroxyphenyl) Pyridin-3-yl Molecular Formula C₁₁H₁₂O₂ C₁₀H₁₁NO Molecular Weight 176.21 g/mol 161.20 g/mol Aromatic System Phenol Pyridine
2-Cyclopropyl-1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)ethan-1-one
- Structural Difference : A complex piperidine-pyrazine hybrid substituent replaces the aromatic ring .
- Implications: Increased molecular complexity and hydrogen-bonding capacity. Potential application in drug discovery due to amine and heterocyclic motifs.
Data :
Property 2-(2-hydroxyphenyl) Piperidin-Pyrazine Molecular Formula C₁₁H₁₂O₂ C₁₆H₂₄N₄O₂ Molecular Weight 176.21 g/mol 304.39 g/mol Functional Groups -OH, ketone Amine, pyrazine
UV-Absorbing Analog: 2-(2-Hydroxyphenyl)-benzotriazole
- Structural Difference : A benzotriazole group replaces the cyclopropyl-ketone system .
- Implications :
- Superior UV absorption due to extended conjugation and benzotriazole’s photostability.
- Commercial use in coatings (e.g., Tinuvin®5050) for UV protection.
Data :
Property 2-(2-hydroxyphenyl) Benzotriazole Key Application Research compound UV stabilizer Stability Moderate High (industrial)
Biological Activity
2-Cyclopropyl-1-(2-hydroxyphenyl)ethan-1-one is an organic compound characterized by a unique molecular structure that includes a cyclopropyl group and a hydroxyphenyl moiety. Its molecular formula is C11H12O2, with a molecular weight of approximately 176.21 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The structural configuration of this compound plays a critical role in its biological activity. The cyclopropyl group is attached to the carbon chain adjacent to a ketone functional group, while the hydroxyphenyl substituent is positioned on the ethyl side of the ketone. This arrangement contributes to its distinctive chemical properties and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be in the range of 20–40 µM for S. aureus and 40–70 µM for E. coli, indicating moderate antimicrobial potency compared to standard antibiotics like ceftriaxone .
Anti-inflammatory Effects
The compound's hydroxy group is believed to enhance binding affinity to biological receptors through hydrogen bonding, which may play a role in its anti-inflammatory effects. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation in various models.
Anticancer Potential
Emerging research has pointed towards the anticancer potential of this compound. Its mechanism of action may involve the modulation of specific molecular targets associated with cancer cell proliferation and survival. Compounds with similar structures have demonstrated significant activity against cancer cell lines, suggesting that this compound could be further explored for its therapeutic applications in oncology .
The biological activity of this compound is thought to involve interactions with various molecular targets:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological receptors, enhancing binding affinity.
- Hydrophobic Interactions : The cyclopropyl moiety may facilitate interactions with hydrophobic pockets in enzymes or receptors, potentially modulating various biological pathways .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
